molecular formula C5H12O2 B150768 1,4-Pentanediol CAS No. 626-95-9

1,4-Pentanediol

Cat. No.: B150768
CAS No.: 626-95-9
M. Wt: 104.15 g/mol
InChI Key: GLOBUAZSRIOKLN-UHFFFAOYSA-N
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Description

1,4-Pentanediol is an organic compound with the molecular formula C₅H₁₂O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a five-carbon chain. This compound is a versatile chemical used in various industrial applications, including the production of polymers, resins, and plasticizers. It is also known for its solubility in water and many organic solvents, making it a valuable component in different formulations and processes .

Mechanism of Action

Target of Action

1,4-Pentanediol, also known as Pentane-1,4-diol, is primarily used in the production of polyesters . It serves as a monomer in the formation of polyurethane, which is used in adhesives . The compound interacts with bio-based materials, such as levulinic acid and furfural, to produce polyesters .

Mode of Action

The interaction of this compound with its targets involves a series of chemical reactions. For instance, it can be synthesized from biomass-based products like ethyl levulinate and industrialized furfuryl alcohol over Cu-based catalysts . The CuMgAl catalyst, prepared with mixed alkali as the precipitant, activates the carbonyl functional groups in the substrate molecule, leading to excellent reaction performance .

Biochemical Pathways

The conversion of biomass-derived levulinic acid (LA) and furfural, as well as their derivatives alkyl levulinate and γ-valerolactone (GVL), into this compound is a significant biochemical pathway . This process involves the initial C-O bond hydrogenation to form furfuryl alcohol (FAL), followed by acid-catalyzed ring-opening and final hydrogenation .

Pharmacokinetics

Its synthesis from biomass-based products suggests that it might have good bioavailability .

Result of Action

The result of this compound’s action is the production of polyesters and plastics that are degradable . It also contributes to the development of biobased shape-memory polymers with very low switching temperatures, which can be used as thermosensitive adhesives in the packaging of temperature-sensitive goods such as pharmaceuticals .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the synthetic conditions of the CuMgAl layered double hydroxides, including the type of precipitant used, can affect the catalytic performance in the hydrogenation of ethyl levulinate to produce this compound . Furthermore, the stability of this compound and its efficacy in producing polyesters can be affected by the inherent chemical stability of intermediate products like γ-valerolactone .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Pentanediol can be synthesized through several methods. One common route involves the hydrogenation of levulinic acid via γ-valerolactone. This process typically requires a high-pressure reactor and a catalyst, such as copper chromite, to facilitate the hydrogenation reaction .

Another method involves the catalytic hydrogenation of furfural using a combination of Amberlyst-15 and ruthenium-iron oxide catalysts. This one-step conversion process is efficient and yields a high percentage of this compound .

Industrial Production Methods

Industrial production of this compound often involves continuous processes in fixed-bed reactors. For example, the conversion of industrial furfuryl alcohol to this compound can be achieved through an alcoholysis hydrogenation integrated continuous process, yielding a high percentage of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Pentanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alkanes or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces alkanes.

    Substitution: Produces halogenated compounds.

Scientific Research Applications

1,4-Pentanediol has numerous applications in scientific research:

Comparison with Similar Compounds

1,4-Pentanediol can be compared with other similar diols, such as:

    1,5-Pentanediol: Another five-carbon diol, but with hydroxyl groups on the first and fifth carbons.

    1,4-Butanediol: A four-carbon diol used in the production of polyurethanes and other polymers. It has a shorter carbon chain, which affects its solubility and reactivity.

    1,6-Hexanediol: A six-carbon diol used in the production of polyesters and polyurethanes.

This compound is unique due to its specific carbon chain length and the positioning of its hydroxyl groups, which confer distinct solubility and reactivity characteristics.

Properties

IUPAC Name

pentane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOBUAZSRIOKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870727
Record name Pentane-1,4-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-95-9
Record name 1,4-Pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane-1,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane-1,4-diol
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Synthesis routes and methods

Procedure details

Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
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44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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